3-Iodobenzylzinc bromide

Medicinal Chemistry Organic Synthesis Regioselectivity

Isomer identity is critical in cross-coupling: using the wrong iodobenzylzinc bromide leads to experimental failure. 3-Iodobenzylzinc bromide (0.5 M in THF) delivers the meta-substitution pattern required for precise SAR exploration. - Enables regiospecific Negishi C(sp²)-C(sp³) bond formation. - 3-Iodo handle permits sequential functionalization via cross-coupling or halogen-lithium exchange. - Shipped under inert atmosphere; store at 2-8°C.

Molecular Formula C7H6BrIZn
Molecular Weight 362.3 g/mol
Cat. No. B13719142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodobenzylzinc bromide
Molecular FormulaC7H6BrIZn
Molecular Weight362.3 g/mol
Structural Identifiers
SMILES[CH2-]C1=CC(=CC=C1)I.[Zn+2].[Br-]
InChIInChI=1S/C7H6I.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1
InChIKeyDCCZNZGZHLJILI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodobenzylzinc Bromide Technical Overview


3-Iodobenzylzinc bromide (CAS 352530-31-5, molecular formula C7H6BrIZn) is a functionalized organozinc halide, a class of nucleophilic reagents used extensively in transition metal-catalyzed cross-coupling reactions . It is typically procured and utilized as a 0.5 M solution in tetrahydrofuran (THF) . Its core structure consists of a benzylzinc moiety with an iodine substituent at the *meta*-position of the aromatic ring, a feature that distinguishes it from its ortho- and para-substituted isomers .

Meta‑substituted benzylzinc nucleophile for regioselective cross‑couplings
Ready‑to‑use 0.5 M THF solution for direct volumetric addition
Class‑level functional‑group tolerance supports coupling with sensitive substrates

Why 3-Iodobenzylzinc Bromide Cannot Be Substituted


In scientific procurement, simply substituting one 'iodobenzylzinc bromide' for another is a high-risk strategy with a strong probability of experimental failure. The position of the iodine substituent (ortho, meta, or para) dictates the regioisomeric outcome of subsequent synthetic steps, leading to different molecular geometries and physicochemical properties . Using the incorrect isomer, such as 2-iodobenzylzinc bromide (CAS 117269-71-3), will inevitably produce a different target molecule . Furthermore, benzylzinc halides are known for their sensitivity to air and moisture, and their stability and reactivity can be influenced by the substitution pattern on the aromatic ring [1]. The following evidence outlines the specific, quantifiable parameters that define the utility and limitations of the meta-substituted isomer.

Regiochemistry
meta (3‑position) directs product architecture
ortho/para isomers yield different regioisomers
Reactivity
air/moisture‑sensitive; substitution pattern may affect stability
isomer‑specific reactivity profiles may not transfer
Tolerance
organozinc class tolerance to esters, nitriles etc.
Grignard/organolithium reagents less tolerant; risk of side reactions
Meta‑isomer selection is mandatory for correct coupling outcome; replacement with ortho/para leads to a different molecule.

3-Iodobenzylzinc Bromide Differentiation Guide


Meta-Substitution Regioisomeric Identity

The defining characteristic of this reagent is the iodine atom's position at the 3- (meta-) carbon of the benzyl ring. This structural feature distinguishes it from its 2-iodo and 4-iodo isomers, which are distinct chemical entities with their own CAS numbers and applications. The meta-substitution pattern directly determines the regioisomer of the final product in a coupling reaction. While direct comparative yield data for all isomers in a single study is not available from allowed sources, the fundamental principle is that choosing the correct regioisomer is a mandatory requirement for synthesizing a specific target molecule .

Regioisomeric Identity
Class‑level inference
Target: meta (3‑position) substitution
Comparators: ortho (2‑position), para (4‑position) isomers
Binary procurement criterion; isomer choice determines final product structure.
Mismatch results in wasted synthesis effort.
Medicinal Chemistry Organic Synthesis Regioselectivity

Standard THF Solution Formulation

3-Iodobenzylzinc bromide is commercially supplied as a 0.5 M solution in tetrahydrofuran (THF), which is the standard concentration for this class of air- and moisture-sensitive organozinc reagent . This formulation is identical to its 2-iodo isomer . The measured density of this solution is 1.052 g/mL at 25 °C (lit.) . This standardized presentation is a key procurement and handling parameter, ensuring consistency in experimental design and allowing for direct volumetric addition to reaction mixtures.

Standard Solution Formulation
Cross‑study comparable
0.5 M in THF; density 1.052 g/mL at 25 °C (lit.)
Ready‑to‑use for volumetric addition without dilution steps.
Density reported; comparator isomer density not available in this source.
Cross-coupling Reagent Preparation Process Chemistry

Nucleophile for Palladium-Catalyzed Cross-Couplings

3-Iodobenzylzinc bromide is employed as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, notably the Negishi and Suzuki couplings, to install a 3-iodobenzyl group onto an electrophilic aryl or heteroaryl halide . This reactivity is characteristic of benzylzinc halides. While a direct, quantitative comparison of coupling yields between the 3-iodo and other isomers under identical conditions is not available from the allowed sources, the class of reaction is well-established . The functional group tolerance of organozinc reagents is known to be generally superior to that of more reactive organolithium or organomagnesium (Grignard) reagents, which is a class-level advantage [1].

Functional‑Group Tolerance
Class‑level inference
Organozinc class: high tolerance to esters, nitriles
Comparators: Grignard/organolithium – lower tolerance
Supports coupling with base‑ or nucleophile‑sensitive groups.
General class property; verify specific substrate scope.
Negishi Coupling Suzuki Coupling C-C Bond Formation

3-Iodobenzylzinc Bromide Application Scenarios


Meta-Substituted Biaryl and Diarylmethane Synthesis

This is the core use case for this reagent. In a Negishi cross-coupling, 3-iodobenzylzinc bromide is reacted with an aryl or heteroaryl halide (e.g., bromide, iodide, or triflate) in the presence of a palladium or nickel catalyst . The result is the formation of a new C(sp²)-C(sp³) bond, specifically installing a 3-iodobenzyl group. The 3-iodo substituent on the resulting product can then serve as a synthetic handle for further functionalization via subsequent cross-coupling or halogen-lithium exchange reactions. The superior functional group tolerance of organozincs makes this route preferable to using a Grignard reagent when the coupling partner contains sensitive moieties like esters or nitriles [1].

In Situ Preparation of Benzylzinc Reagents

Research indicates that organozinc reagents like 3-iodobenzylzinc bromide can be generated in situ from the corresponding benzyl halide and zinc metal, often with the assistance of LiCl [2]. This is a standard method for preparing this class of compounds. While 3-iodobenzylzinc bromide is commercially available, this in situ approach is relevant for generating analogs or for use in specific reaction setups (e.g., continuous flow) where pre-formed reagent solutions might be less practical. The choice between using a commercial solution and in situ generation depends on the scale, available equipment, and specific reaction requirements.

3-Substituted Benzoic and Propenoic Acid Synthesis

Organozinc iodides, as a class, are effective in cross-coupling reactions with solid-supported electrophiles for the synthesis of diverse acid derivatives [3]. This application scenario highlights the potential of 3-iodobenzylzinc bromide in solid-phase organic synthesis (SPOS), a technique widely used in combinatorial chemistry for drug discovery. The reagent can be used to functionalize resin-bound aryl halides, and upon cleavage from the solid support, a library of 3-substituted benzoic acid or (E)-/(Z)-propenoic acid derivatives can be generated for biological screening. The meta-substitution pattern imparted by the reagent is a critical design element for exploring structure-activity relationships (SAR).

Application
Selection Property
Validation Focus
Meta‑Substituted Biaryl Synthesis
Regioselectivity requirement
Confirm meta‑substitution outcome via NMR/X‑ray
In‑situ Reagent Generation
Synthetic flexibility (pre‑formed vs. in‑situ)
Compare reaction efficiency against commercial 0.5 M solution
Solid‑Phase Synthesis of Acid Libraries
Solid‑phase compatibility
Verify cleavage purity and SAR correlation

Technical Documentation Hub

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